AA-dUTP sodium salt

Catalog No.
S006704
CAS No.
M.F
C12H19N3Na3O14P3
M. Wt
591.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AA-dUTP sodium salt

Product Name

AA-dUTP sodium salt

IUPAC Name

trisodium;[[[5-[5-(3-aminoprop-1-enyl)-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Molecular Formula

C12H19N3Na3O14P3

Molecular Weight

591.18 g/mol

InChI

InChI=1S/C12H22N3O14P3.3Na/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h1-2,7-10,16H,3-6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21);;;/q;3*+1/p-3

InChI Key

AAJNICVUBCOHMY-UHFFFAOYSA-K

SMILES

Array

AA-dUTP sodium salt is a fluorescent dye which can be used to stain cDNA.

AA-dUTP sodium salt (5-(3-Aminoallyl)-2'-deoxyuridine-5'-triphosphate sodium salt) is a modified pyrimidine nucleotide engineered for the indirect, covalent functionalization of DNA and cDNA . Featuring a primary aliphatic amine attached to the C5 position of the uracil base via a short, rigid allyl linker, it serves as a highly efficient structural analog to natural dTTP in enzymatic reactions [1]. From a procurement perspective, the sodium salt form is highly prioritized over the free acid variant because it delivers immediate aqueous solubility and pH stability, allowing it to be dropped directly into polymerase master mixes without the risk of acid-catalyzed triphosphate degradation during manual neutralization .

Procuring pre-labeled fluorescent nucleotides (e.g., Cy3-dUTP or Cy5-dUTP) as a generic substitute for AA-dUTP often fails due to severe steric hindrance in the polymerase active site [1]. Bulky fluorophores directly attached to the dNTP drastically reduce enzymatic incorporation rates, cause premature chain termination, and introduce transcript-dependent 'dye bias' where different dyes incorporate at unequal efficiencies[1]. By utilizing AA-dUTP for an 'indirect labeling' workflow, buyers ensure that the small aminoallyl group is incorporated with near-native efficiency, allowing the bulky NHS-ester dyes to be coupled chemically post-synthesis. This two-step approach eliminates enzymatic dye bias, maximizes labeling density, and reduces the cost per reaction by up to 80% compared to direct labeling alternatives [2].

Polymerase Incorporation Efficiency: Aminoallyl Linker vs. Bulky Fluorophores

Direct incorporation of bulky fluorescent nucleotides severely limits polymerase processivity. AA-dUTP overcomes this by utilizing a minimal aminoallyl linker, allowing polymerases like Phi29, Taq, and Klenow to incorporate the modified base at up to a 1:1 ratio with native dTTP [1]. In contrast, direct Cy3-dUTP labeling typically requires heavily skewed ratios (e.g., 1:10) to prevent complete reaction failure, resulting in significantly lower labeling densities [2].

Evidence DimensionMaximum tolerable substitution ratio for efficient amplification
Target Compound DataUp to 1:1 substitution ratio (AA-dUTP:dTTP) without yield loss
Comparator Or Baseline1:10 substitution ratio (Cy3-dUTP:dTTP) due to polymerase inhibition
Quantified DifferenceAA-dUTP enables exponentially higher modification densities (20-40 dyes per kb) compared to direct fluorophore incorporation
ConditionsIsothermal amplification and PCR probe generation

High incorporation efficiency allows researchers to generate densely labeled probes that yield stronger downstream signals without stalling the polymerase.

Elimination of Enzymatic Dye Bias in Multiplexed Assays

In dual-color expression profiling, direct labeling with Cy3-dUTP and Cy5-dUTP introduces a well-documented artifact known as dye bias, where reverse transcriptase exhibits unequal affinity for different fluorophores [1]. Procuring AA-dUTP standardizes the enzymatic step: both the control and test samples incorporate the exact same aminoallyl modification at identical rates. The distinct fluorophores are then coupled chemically in a subsequent step, completely eliminating the enzymatic source of dye bias [1].

Evidence DimensionEnzymatic incorporation variance between multiplexed channels
Target Compound DataIdentical enzymatic incorporation rates for all samples prior to chemical labeling
Comparator Or BaselineUnequal incorporation rates (Cy3 > Cy5) requiring complex dye-swap replicates
Quantified DifferenceIndirect labeling via AA-dUTP removes enzymatic dye bias, eliminating the strict necessity for costly dye-swap correction arrays
ConditionscDNA target generation via reverse transcription

Eliminating dye bias at the enzymatic level improves data accuracy and reduces the number of arrays needed per experiment.

Formulation Reliability: Sodium Salt vs. Free Acid

The salt form of a nucleotide dictates its shelf-life and usability. AA-dUTP free acid requires manual pH neutralization with bases like NaOH; improper titration can lead to localized acidic microenvironments that rapidly hydrolyze the fragile triphosphate tail . AA-dUTP sodium salt is pre-formulated to be highly soluble and stable in neutral aqueous buffers (pH 7.0-8.0), ensuring consistent polymerase processivity and eliminating a critical failure point in reagent preparation .

Evidence DimensionAqueous stability and preparation reproducibility
Target Compound DataPre-buffered sodium salt maintains triphosphate integrity and is ready for direct master-mix addition
Comparator Or BaselineFree acid form requires manual titration, risking acid-catalyzed hydrolysis
Quantified DifferenceProcuring the sodium salt eliminates the batch-to-batch yield variance associated with manual nucleotide neutralization
ConditionsLong-term storage and direct addition to enzymatic master mixes

Purchasing the pre-neutralized sodium salt saves labor and prevents costly downstream enzymatic failures caused by degraded nucleotides.

Procurement Economics: Indirect vs. Direct Labeling Costs

For core facilities and industrial buyers, the cost of probe generation is a major procurement factor. Direct labeling using commercial pre-labeled nucleotide kits (e.g., Cy3-dUTP) is prohibitively expensive for high-throughput applications [1]. By uncoupling the enzymatic incorporation from the fluorescent dye, buyers can purchase bulk AA-dUTP and standard NHS-ester dyes, reducing the cost per labeling reaction by up to 60-80% while maintaining or exceeding probe quality [1].

Evidence DimensionReagent cost per high-density fluorescent probe
Target Compound DataIndirect labeling (AA-dUTP + NHS-ester dye) costs approximately $20 per probe
Comparator Or BaselineDirect labeling (commercial Cy3-dUTP kits) costs $50 to $100+ per probe
Quantified DifferenceAA-dUTP reduces probe generation costs by >60% while simultaneously allowing for higher labeling densities
ConditionsStandard 50 µL amplification reactions for FISH or microarray target generation

Transitioning to an AA-dUTP indirect labeling workflow provides massive cost savings for laboratories running hundreds of routine hybridization assays.

Dual-Color Microarray cDNA Target Preparation

Because AA-dUTP eliminates enzymatic dye bias, it is the premier choice for generating cDNA targets in dual-color transcriptomics. Reverse transcriptase incorporates AA-dUTP uniformly across both control and experimental RNA samples, ensuring that subsequent chemical coupling with Cy3 and Cy5 NHS-esters accurately reflects true biological expression differences rather than polymerase affinity artifacts [1].

High-Density FISH Probe Amplification

In Fluorescence In Situ Hybridization (FISH), signal intensity is directly proportional to labeling density. AA-dUTP is selected over direct dye-dUTPs because its minimal steric hindrance allows polymerases (e.g., Phi29 or Klenow) to achieve up to a 1:1 substitution ratio with dTTP, yielding heavily aminated probes that can be densely decorated with fluorophores for single-molecule or chromosomal detection[2].

Post-Synthetic DNA Functionalization in Expansion Microscopy

Advanced imaging techniques like expansion microscopy require robust, highly reactive handles within the DNA architecture. AA-dUTP is incorporated during pulse-labeling of replicating DNA; its primary amine survives cellular fixation and serves as a highly efficient anchor for amine-reactive fluorophores or hydrogel-linking agents, which bulky pre-labeled nucleotides cannot achieve due to poor cellular penetrance and polymerase exclusion [3].

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

4

Exact Mass

590.97729613 Da

Monoisotopic Mass

590.97729613 Da

Heavy Atom Count

35

Dates

Last modified: 04-14-2024
[1]. Cox WG, et al. Fluorescent DNA hybridization probe preparation using amine modification and reactive dye coupling. Biotechniques. 2004 Jan;36(1):114-22.

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